PNP Inhibitory Activity: 9-Benzyl-3H-purin-6-one Versus 9-Methylhypoxanthine
9-Benzyl-3H-purin-6-one (reported as 9-benzylhypoxanthine) demonstrates purine nucleoside phosphorylase (PNP) inhibitory activity with an IC50 of 1.33 μM (1,330 nM) against human erythrocyte PNP, measured via conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. In contrast, the smaller N9 substituent analog 9-methylhypoxanthine (hypoxanthine with N9 methyl substitution) exhibits substantially reduced PNP inhibition with reported IC50 values >100 μM in analogous assays [2]. This ~75-fold difference in potency directly correlates with the enhanced hydrophobic interactions provided by the benzyl moiety within the PNP active site.
| Evidence Dimension | PNP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.33 μM (1,330 nM) |
| Comparator Or Baseline | 9-Methylhypoxanthine: >100 μM |
| Quantified Difference | ≥75-fold greater potency |
| Conditions | Human erythrocyte PNP; [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine conversion assay; 30 min incubation |
Why This Matters
This quantifies that the N9 benzyl group is essential for meaningful PNP inhibition; N9 alkyl analogs with smaller substituents are not suitable replacements.
- [1] BindingDB Entry BDBM50404028 (CHEMBL2021376). IC50: 1.33E+3 nM for inhibition of human erythrocyte purine nucleoside phosphorylase. View Source
- [2] Khandazhinskaya A, et al. Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. View Source
